![molecular formula C16H20N2O4 B2366664 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea CAS No. 2097914-43-5](/img/structure/B2366664.png)
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring), a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) substituent), and a methoxyethyl group (an ethyl group with a methoxy (-OCH3) substituent). The molecule is a urea derivative, containing a carbonyl group (C=O) adjacent to two amine groups (-NH2) .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as essential players in the search for new antimicrobial agents. Due to microbial resistance becoming a global concern, medicinal chemists have explored innovative antibacterial agents. The furan nucleus is a key component in the design of such compounds. Notably, furan-related medicines exhibit remarkable therapeutic efficacy against both gram-positive and gram-negative bacteria .
Cytotoxic Effects in Cancer Research
Research on newly prepared compounds often involves investigating their cytotoxic effects against cancer cell lines. This urea derivative could potentially impact lung cancer cells (A549) and normal lung cells (Wi38). Further studies are needed to explore its precise mechanisms and potential as an anticancer agent .
Antioxidant Properties
Furfural derivatives, including this compound, have shown promise as antioxidants. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for further exploration in the field of oxidative stress and health .
Supramolecular Chemistry
The application of furan derivatives extends to supramolecular chemistry. Researchers have explored their use in designing functional materials, self-assembled structures, and host-guest interactions. The unique properties of furans contribute to their versatility in this field .
Medicinal Applications
Beyond antibacterial activity, furan derivatives exhibit a wide range of pharmacological effects. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral properties. Additionally, they have potential applications in treating glaucoma, hypertension, and aging-related conditions .
Plant Protection
Furfural derivatives also find use as plant protecting agents. Their antifungal and antihistaminic properties make them valuable for crop protection and disease management in agriculture .
properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-10-8-17-16(20)18-11-14(19)12-4-6-13(7-5-12)15-3-2-9-22-15/h2-7,9,14,19H,8,10-11H2,1H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUIVQNRARLUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.